5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H7NO2S2 and its molecular weight is 237.29. The purity is usually 95%.
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Scientific Research Applications
Hetero-Diels–Alder Reactions
The compound has been utilized in Hetero-Diels–Alder reactions to synthesize various derivatives. For instance, a study by Velikorodov, Shustova, and Kovalev (2017) demonstrated the formation of dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates using this compound, achieving yields of 64–82% (A. V. Velikorodov, E. Shustova, & V. B. Kovalev, 2017).
Antitumor Activity
Several studies have focused on the antitumor properties of this compound and its derivatives. Horishny and Matiychuk (2021) synthesized esters and amides from a related compound and found them to exhibit moderate antitumor activity against various human cancer cell lines (V. Horishny & V. Matiychuk, 2021). Another study by Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 5-ylidene derivatives of the compound and reported moderate antitumor activity against malignant tumor cells (V. Horishny, T. Chaban, & V. Matiychuk, 2020).
Antimicrobial Activity
The compound's derivatives have shown potential as antimicrobial agents. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized thiazolidin-4-one derivatives and evaluated them as antimicrobial agents, with some showing promising activities (M. Gouda, M. A. Berghot, A. Shoeib, & A. Khalil, 2010).
Corrosion Inhibition
Yadav, Behera, Kumar, and Yadav (2015) investigated thiazolidinedione derivatives, including 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that the inhibition efficiency increased with the concentration of the inhibitors (M. Yadav, D. Behera, Sumit Kumar, & Premanand Yadav, 2015).
Synthesis of Novel Derivatives
The compound has been a key intermediate in the synthesis of various novel derivatives with potential biological activity. For example, Baviskar, Khadabadi, and Deore (2013) synthesized new thiazolidin-4-one derivatives and evaluated them for antimicrobial activity (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with cell protein tubulin and microtubules , which play a crucial role in cell division.
Mode of Action
The exact mode of action of this compound is currently unknown . It’s worth noting that structurally similar compounds have been reported to possess antimitotic properties, potentially by interacting with tubulin and microtubules .
Biochemical Pathways
Given the potential interaction with tubulin and microtubules, it’s plausible that the compound could affect pathways related to cell division and growth .
Result of Action
Given its potential antimitotic properties, it may induce cell cycle arrest, potentially leading to apoptosis or cell death .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIDZVPIAJJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.